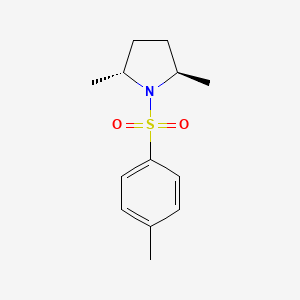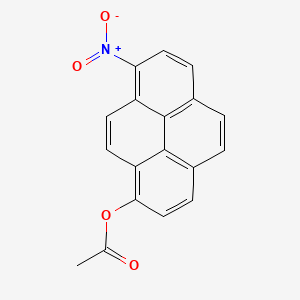![molecular formula C23H19N3O6S B12806450 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]- CAS No. 87186-92-3](/img/structure/B12806450.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 289-304-4, also known as aminolevulinic acid, is a naturally occurring compound that plays a crucial role in the biosynthesis of heme, an essential component of hemoglobin. It is produced from succinyl-CoA and glycine as an intermediate in the heme synthesis pathway. Aminolevulinic acid is used in various medical and industrial applications, particularly in photodynamic therapy for treating certain skin conditions and cancers.
准备方法
Synthetic Routes and Reaction Conditions
Aminolevulinic acid can be synthesized through several methods. One common approach involves the condensation of glycine with succinyl-CoA, catalyzed by the enzyme aminolevulinic acid synthase. This reaction occurs in the mitochondria and is the first step in the heme biosynthesis pathway.
Industrial Production Methods
Industrial production of aminolevulinic acid typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce aminolevulinic acid. The fermentation process is optimized to maximize yield, and the compound is subsequently purified through various chromatographic techniques.
化学反应分析
Types of Reactions
Aminolevulinic acid undergoes several types of chemical reactions, including:
Oxidation: Aminolevulinic acid can be oxidized to form porphobilinogen, a key intermediate in the heme biosynthesis pathway.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form various derivatives.
Substitution: Aminolevulinic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Porphobilinogen: Formed through the oxidation of aminolevulinic acid.
Various Derivatives: Formed through reduction and substitution reactions, depending on the specific reagents and conditions used.
科学研究应用
Aminolevulinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various porphyrins and related compounds.
Biology: Studied for its role in the heme biosynthesis pathway and its effects on cellular metabolism.
Medicine: Utilized in photodynamic therapy for treating actinic keratosis, basal cell carcinoma, and other skin conditions. It is also used as a diagnostic agent for visualizing gliomas during surgery.
Industry: Employed in the production of herbicides and as a growth regulator in agriculture.
作用机制
Aminolevulinic acid exerts its effects primarily through its role in the heme biosynthesis pathway. It is converted to protoporphyrin IX, which accumulates in cells. In photodynamic therapy, the accumulated protoporphyrin IX is activated by light, producing reactive oxygen species that cause cell death. This mechanism is particularly effective in targeting cancer cells and abnormal skin cells.
相似化合物的比较
Aminolevulinic acid is unique in its role as a precursor in the heme biosynthesis pathway. Similar compounds include:
Porphobilinogen: Another intermediate in the heme biosynthesis pathway, formed from aminolevulinic acid.
Protoporphyrin IX: The immediate precursor to heme, formed from porphobilinogen.
Uroporphyrinogen: An intermediate in the conversion of porphobilinogen to protoporphyrin IX.
Aminolevulinic acid stands out due to its use in photodynamic therapy and its role in both medical and industrial applications.
属性
CAS 编号 |
87186-92-3 |
|---|---|
分子式 |
C23H19N3O6S |
分子量 |
465.5 g/mol |
IUPAC 名称 |
1-amino-9,10-dioxo-4-[3-(propanoylamino)anilino]anthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N3O6S/c1-2-18(27)26-13-7-5-6-12(10-13)25-16-11-17(33(30,31)32)21(24)20-19(16)22(28)14-8-3-4-9-15(14)23(20)29/h3-11,25H,2,24H2,1H3,(H,26,27)(H,30,31,32) |
InChI 键 |
VXTMMTJFULCPPG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















